3-(Trifluoromethyl)pyridine-2,4-diamine
Overview
Description
3-(Trifluoromethyl)pyridine-2,4-diamine is a heterocyclic aromatic compound characterized by the presence of two amino groups and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridine-2,4-diamine typically involves the nucleophilic substitution of fluorine atoms in fluoropyridine derivatives. One common method is the double nucleophilic substitution of fluorine atoms in pentafluoropyridine, resulting in the formation of the desired compound . The reaction conditions often include the use of strong bases and appropriate solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a useful probe in biochemical studies, particularly in understanding enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The amino groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound shares the diamino functionality but differs in the presence of a chlorine atom instead of a trifluoromethyl group.
2,4-Diamino-5-(trifluoromethyl)-pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2,3,5-Trifluoropyridine: Contains multiple fluorine atoms but lacks the amino groups present in 3-(Trifluoromethyl)pyridine-2,4-diamine
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group and diamino functionality, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino groups provide sites for hydrogen bonding and reactivity in various chemical transformations.
Biological Activity
3-(Trifluoromethyl)pyridine-2,4-diamine (TFMPDA) is a pyridine derivative characterized by a trifluoromethyl group at the 3-position and amino groups at the 2 and 4 positions. Its molecular formula is C₆H₆F₃N₃, with a molecular weight of 177.13 g/mol. The unique electronic properties imparted by the trifluoromethyl group enhance its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.
The trifluoromethyl group significantly influences the compound's stability and reactivity, which can be critical for its biological interactions. The presence of amino groups allows for potential hydrogen bonding and interactions with biological macromolecules.
Biological Activity
Research indicates that compounds similar to TFMPDA exhibit significant biological activities, particularly in pharmacology. Here are some key findings regarding its biological activity:
- Anticancer Potential : Studies have shown that derivatives of trifluoromethyl-pyridines possess anticancer properties. For example, compounds with similar structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines, including breast cancer .
- Mechanism of Action : The mechanism by which TFMPDA exerts its biological effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. The binding affinity to specific receptors or enzymes could be enhanced due to the electronic effects of the trifluoromethyl group.
Case Studies
Several studies have highlighted the biological activity of TFMPDA and its derivatives:
- In Vitro Studies : In vitro assays demonstrated that TFMPDA significantly reduced cell viability in MDA-MB-231 (triple-negative breast cancer) cells. The compound was observed to increase the G0/G1 phase population while decreasing the S phase, indicating a potential cell cycle arrest effect .
- In Vivo Studies : In an in ovo CAM (chick chorioallantoic membrane) model, TFMPDA showed promising results in reducing tumor size, suggesting its potential as an effective therapeutic agent against tumors .
- Comparative Analysis : A comparative study of TFMPDA with other similar compounds revealed that while many derivatives exhibit anticancer activity, TFMPDA's unique trifluoromethyl substitution enhances its potency and selectivity against certain cancer types.
Comparison of Trifluoromethyl-Pyridine Derivatives
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₆H₆F₃N₃ | Antitumor activity; selective for TNBC cells |
4-Amino-2-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | Used in APIs for cancer treatment |
2-Amino-3-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | Exhibits different biological activity profiles |
5-(Trifluoromethyl)nicotinonitrile | C₇H₄F₃N₃ | Used in agrochemicals; variations in functional groups |
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVIEKMOKNGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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